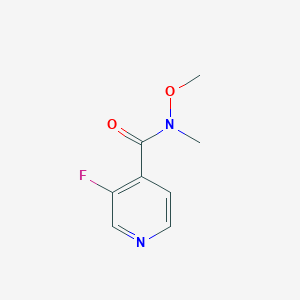

3-Fluoro-N-methoxy-N-methylisonicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |

InChI Key |

FKTACUQKSJOXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=C(C=NC=C1)F)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Reactivity of the N-Methoxy-N-Methyl Amide Group

The Weinreb amide is distinguished by its reaction with organometallic reagents to form a stable tetrahedral intermediate. This intermediate resists further addition, which would lead to the formation of tertiary alcohols, a common outcome with other carboxylic acid derivatives like esters or acid chlorides. youtube.comyoutube.com This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen. The intermediate remains stable until acidic workup, upon which it collapses to furnish the corresponding ketone.

The Weinreb amide functionality in 3-Fluoro-N-methoxy-N-methylisonicotinamide serves as an excellent electrophilic partner for various nucleophiles, enabling the synthesis of a wide array of derivative compounds.

A primary application of the Weinreb amide is its reaction with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, to produce ketones. researchgate.net The reaction proceeds via a nucleophilic addition to the carbonyl carbon. msu.eduyoutube.com Unlike reactions with esters, which typically yield tertiary alcohols after a second nucleophilic addition, the N-methoxy-N-methyl amide forms a stable, chelated tetrahedral intermediate. youtube.comresearchgate.net This intermediate prevents over-addition and is subsequently hydrolyzed during aqueous workup to yield the corresponding ketone. msu.edu For this compound, this transformation would attach a new carbon substituent at the carbonyl position, leading to a 3-fluoropyridyl ketone derivative. The reactivity of organometallic reagents follows a general trend where organolithium reagents are typically more reactive than Grignard reagents. youtube.com

Table 1: Representative Reactions of Weinreb Amides with Organometallic Reagents

| Reagent Class | Example Reagent | Product Type | Key Feature |

| Organolithium | n-Butyllithium | Ketone | Forms stable tetrahedral intermediate, preventing over-addition. researchgate.net |

| Grignard Reagents | Phenylmagnesium bromide | Ketone | Less reactive than organolithiums but highly effective for ketone synthesis. researchgate.net |

The controlled reduction of Weinreb amides to aldehydes is another significant transformation. researchgate.net Common reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are effective for this purpose. researchgate.net Similar to the mechanism with organometallic reagents, the reduction forms a stable intermediate that, upon workup, yields the aldehyde. This method is often preferred over the reduction of other carboxylic acid derivatives which can be easily over-reduced to alcohols. The reduction of this compound would thus provide 3-fluoroisonicotinaldehyde, a valuable building block in medicinal chemistry.

Table 2: Reduction of Weinreb Amides to Aldehydes

| Reagent | Typical Conditions | Product | Advantage |

| Lithium aluminum hydride (LiAlH₄) | Low temperature (e.g., -78 °C to 0 °C) | Aldehyde | Controlled reduction to aldehyde. researchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | Aldehyde | Mild and selective, tolerating other functional groups. researchgate.net |

While the classic Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene, a nonclassical Wittig reaction can directly convert Weinreb amides to ketones. organic-chemistry.orgwikipedia.org However, the more common synthetic route involving olefination first requires the reduction of the Weinreb amide to the corresponding aldehyde, as described in section 3.1.1.2. researchgate.net The resulting aldehyde can then undergo a standard Wittig reaction to form a carbon-carbon double bond. wikipedia.orgmdpi.com For instance, reduction of this compound to 3-fluoroisonicotinaldehyde, followed by a Wittig reaction with a suitable phosphorane, would yield a vinyl-substituted 3-fluoropyridine (B146971) derivative. nih.gov Another related method is the Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) carbanion and often provides excellent control over the stereochemistry of the resulting alkene. researchgate.net

Despite the general reliability of Weinreb amides, side reactions can occur, particularly with sterically hindered substrates or strongly basic, non-nucleophilic reagents. lookchem.com A notable competing pathway is the E2 elimination of the N-methoxy group. lookchem.com This reaction is induced by strong bases, such as lithium diisopropylamide (LDA), especially when the primary acylation reaction is slow due to steric hindrance. lookchem.commasterorganicchemistry.com The E2 mechanism involves the abstraction of a proton from the N-methyl group by the base, followed by the elimination of the methoxy group, which generates formaldehyde (B43269) and the corresponding N-methylamide anion as byproducts. lookchem.com This pathway can reduce the yield of the desired ketone and lead to the formation of hydroxymethylated products if the generated formaldehyde is trapped by a carbanion present in the reaction mixture. lookchem.com The rate of this bimolecular elimination depends on the concentration of both the substrate and the base. masterorganicchemistry.com

Amide bonds are notoriously stable and their selective cleavage under mild conditions is a significant challenge in organic chemistry. nih.gov While the primary utility of the Weinreb amide lies in reactions that keep the N-O bond intact until the final workup, specific conditions can be employed to activate and cleave the C-N bond. For instance, strong acidic or basic hydrolysis can cleave the amide bond to yield the corresponding carboxylic acid, although this often requires harsh conditions. More advanced methods for amide bond cleavage are continually being developed, sometimes utilizing transition metal catalysis. For example, gold(III) complexes have been shown to trigger amide bond cleavage in specific peptide sequences under mild aqueous conditions, proceeding through a cyclization-hydrolysis cascade. nih.gov While not directly reported for this compound, such modern methodologies highlight the ongoing research into controlling the reactivity of the robust amide linkage.

Nucleophilic Additions and Controlled Transformations

Reactivity of the Fluorinated Pyridine (B92270) Ring

The reactivity of the fluorinated pyridine ring in this compound is characterized by several key transformations, including nucleophilic aromatic substitution (SNAr), C-H functionalization, and reactions at the pyridine nitrogen. These reactions are fundamental to the synthesis of various derivatives and analogues.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for this compound, where the fluorine atom is displaced by a nucleophile. This reactivity is significantly influenced by the electronic properties of the pyridine ring and its substituents.

The susceptibility of the fluorinated pyridine ring to nucleophilic attack is enhanced by the presence of the ring nitrogen atom. nih.govnih.gov The nitrogen atom acts as an electron-withdrawing group, which reduces the electron density of the aromatic ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. masterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitrogen atom.

In this compound, the fluorine atom is situated at the 3-position (meta to the nitrogen). Nucleophilic substitution at the meta position of pyridines is generally challenging due to the lower activation by the ring nitrogen at this position. nih.gov However, the reactivity is modulated by the additional substituent, the N-methoxy-N-methylamide (Weinreb amide) group, at the 4-position. The electron-withdrawing nature of the Weinreb amide further activates the ring towards nucleophilic attack. nih.gov The combined electronic effects of the pyridine nitrogen and the 4-position substituent make the SNAr reaction at the 3-position feasible.

Studies on related 3-halopyridines have shown that the presence of a strong electron-withdrawing group, such as a nitro or carboxamide group, is often necessary to facilitate SNAr at the 3- and 5-positions. nih.gov In some cases, N-oxidation of the pyridine nitrogen can be employed to further increase the ring's electrophilicity and promote substitution. nih.govrsc.org For instance, the fluorination of 3-bromopyridine (B30812) N-oxide proceeds more readily than that of 3-bromopyridine itself. nih.gov

In pyridine systems with multiple potential leaving groups, the regioselectivity of SNAr reactions is a critical consideration. For pyridine derivatives containing both a halogen and another leaving group like a nitro group, the outcome of the reaction depends on the relative activation of each position. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source, substitution preferentially occurs at the 4-position (para to the nitrogen), displacing the nitro group, rather than at the 3-position. nih.gov This highlights the stronger activating effect of the pyridine nitrogen at the para position compared to the meta position.

Computational models, such as those based on Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (ESP) maps, can be used to predict the regioselectivity of SNAr reactions. rsc.orgchemrxiv.orgwuxiapptec.com These models analyze the electronic properties of the substrate to determine the most likely site for nucleophilic attack. For instance, in dihalogenated pyridines, amination can be directed to either the 2- or 4-position depending on the nature of the halogen and other substituents. researchgate.net

The N-methoxy-N-methylamide (Weinreb amide) group at the 4-position of this compound can act as a directing group for C-H functionalization reactions. nih.govmdpi.com This is a powerful strategy for introducing substituents at positions adjacent (ortho) to the directing group, which in this case are the C-H bonds at the 3- and 5-positions of the pyridine ring. However, since the 3-position is already substituted with fluorine, this functionalization would primarily target the C-H bond at the 5-position.

Transition metal-catalyzed reactions, particularly with palladium, rhodium, and iridium, are commonly employed for amide-directed C-H functionalization. nih.govmdpi.com These reactions can include arylation, olefination, and halogenation. nih.gov The general mechanism involves the coordination of the metal catalyst to the carbonyl oxygen of the amide, followed by cyclometalation to form a metallacyclic intermediate. This brings the metal center in close proximity to the C-H bond, facilitating its activation and subsequent functionalization. While the Weinreb amide has been used as a directing group in various aromatic systems, its application in pyridine C-H functionalization is an area of ongoing research. nih.govmdpi.comnih.gov It is worth noting that direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and potential coordination of the catalyst to the pyridine nitrogen. rsc.orgresearchgate.net

Table 1: Examples of Weinreb Amide-Directed C-H Functionalization in Aromatic Systems

| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Reference |

| Pd(OAc)₂ / Iodoarenes | Arylation | Aryl Weinreb Amides | High | nih.gov |

| [Cp*Ir(H₂O)₃][SO₄] / NIS | Iodination | Aryl Weinreb Amides | Not specified | nih.gov |

| Ru(II) complexes | Oxidation | Arenes | High (mono-oxygenated) | nih.gov |

This table presents examples of Weinreb amide as a directing group in various aromatic systems to illustrate the potential reactivity, as specific data for this compound was not available in the search results.

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation and quaternization.

N-oxidation involves the treatment of the pyridine derivative with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. The resulting N-oxide exhibits altered electronic properties; the N-oxide group is strongly electron-withdrawing and can activate the pyridine ring for further reactions. nih.govrsc.org N-oxidation can enhance the reactivity of the ring towards both nucleophilic substitution and electrophilic substitution at different positions. For example, the metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species. nih.gov

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide or epoxide, to form a quaternary pyridinium (B92312) salt. researchgate.net This reaction introduces a positive charge on the nitrogen atom, which significantly increases the electron-deficient character of the pyridine ring. Quaternization can be used to further activate the ring for nucleophilic attack or to modify the solubility and biological properties of the molecule. For instance, various N-heterocycles can be quaternized using propylene (B89431) oxide or epichlorohydrin. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

Reactions Involving Other Functional Groups

The primary functional group outside of the fluorinated pyridine ring is the N-methoxy-N-methylamide, or Weinreb amide. A key feature of the Weinreb amide is its controlled reactivity towards organometallic reagents. wikipedia.orgresearchgate.net

Treatment of a Weinreb amide with organolithium or Grignard reagents typically leads to the formation of a stable five-membered chelated intermediate. wikipedia.org This intermediate is stable at low temperatures and collapses to a ketone upon aqueous workup. wikipedia.orgresearchgate.net A significant advantage of this method is that it prevents the "over-addition" that is common when reacting these strong nucleophiles with other acyl compounds like esters or acid chlorides, which would lead to tertiary alcohols. wikipedia.org

The Weinreb amide can also be reduced to the corresponding aldehyde. This is often achieved using a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminium hydride (DIBAL-H). wikipedia.org

Table 2: General Reactions of the Weinreb Amide Functional Group

| Reagent | Product | Notes | Reference |

| Organolithium (R-Li) or Grignard (R-MgX) | Ketone (R-C(O)-Py) | Forms a stable tetrahedral intermediate, preventing over-addition. | wikipedia.orgresearchgate.net |

| Lithium aluminum hydride (LiAlH₄) or DIBAL-H | Aldehyde (OHC-Py) | Reduction of the amide to the aldehyde. | wikipedia.org |

This table outlines the general reactivity of the Weinreb amide group. "Py" represents the 3-fluoropyridin-4-yl core of the molecule.

Modifications of the Methyl or Methoxy Groups (e.g., de-methylation, oxidation)

The N-methyl and N-methoxy groups of the Weinreb amide in this compound are, in principle, susceptible to chemical modification, although such transformations are not commonly the primary focus in the application of Weinreb amides.

De-methylation: The N-methyl group could potentially be removed through demethylation reactions. While specific studies on this compound are not available, analogous N-demethylation of other nitrogen-containing compounds can be achieved using various reagents. For instance, reagents like methyl chloroformate followed by hydrolysis have been successfully used for the N-demethylation of complex molecules. However, the reaction conditions would need to be carefully controlled to avoid cleavage of the N-O bond or reactions at the pyridine ring.

Oxidation: Oxidation of the methyl or methoxy groups is a conceivable but challenging transformation. Strong oxidizing agents would likely react with the pyridine ring or other parts of the molecule. Selective oxidation of these specific groups would require the development of highly specific catalysts or enzymatic methods, for which there is currently no data available for this particular compound.

Reactions with the Carbonyl Group Beyond Weinreb Amide Specificity

The carbonyl group of the Weinreb amide is a primary site for reactivity. While its main utility lies in the controlled formation of ketones with organometallic reagents, other transformations are possible.

Non-classical Wittig Reaction: A notable reaction that extends beyond the typical utility of Weinreb amides is their direct conversion to ketones via a nonclassical Wittig reaction. This method utilizes alkylidenetriphenylphosphoranes to transform the Weinreb amide into a ketone, followed by in situ hydrolysis. researchgate.netorganic-chemistry.org This approach offers an alternative to the use of organometallic reagents and proceeds under milder conditions. The proposed mechanism involves the formation of an oxaphosphetane intermediate, which then collapses to an enamine that is subsequently hydrolyzed.

Table 1: Theoretical Non-classical Wittig Reaction of this compound

| Reactant | Reagent | Product | Potential Yield |

| This compound | Alkylidenetriphenylphosphorane | 1-(3-Fluoropyridin-4-yl)-ketone derivative | High (based on analogous reactions) |

Reduction to Aldehyd: While the primary use of Weinreb amides is ketone synthesis, they can be reduced to aldehydes using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The stability of the intermediate hemiaminal ether prevents over-reduction to the alcohol, a key advantage of the Weinreb amide functionality.

Table 2: Potential Reduction of this compound

| Reactant | Reagent | Product | Key Condition |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | 3-Fluoroisonicotinaldehyde | Low Temperature |

It is crucial to reiterate that the reactions described above are based on the known chemistry of Weinreb amides and related heterocyclic compounds. The specific influence of the 3-fluoro substituent on the isonicotinamide (B137802) core on these transformations has not been experimentally verified for this particular molecule. Further research is necessary to fully elucidate the chemical reactivity and transformation pathways of this compound.

In-Depth Spectroscopic Analysis of this compound

The scientific community has yet to publish detailed experimental spectroscopic data for the compound this compound. While the synthesis and application of related fluoro-substituted and N-methoxy-N-methyl-containing aromatic compounds are documented in various chemical literature, specific, publicly available advanced spectroscopic characterization for this particular isonicotinamide derivative is not available at this time.

This article aims to provide a structured overview of the advanced spectroscopic techniques that would be essential for the comprehensive characterization and structural elucidation of this compound, should the data become available. The methodologies outlined below represent the standard analytical workflow for confirming the identity, purity, and detailed molecular structure of novel organic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The fragmentation of this compound would be expected to follow predictable pathways based on the lability of certain bonds and the stability of the resulting fragments.

The primary fragmentation would likely involve the cleavage of the amide group, which is a common fragmentation pathway for amides. The most probable initial cleavages would be at the C(O)-N bond and the N-OCH3 bond. Another significant fragmentation pathway would involve the pyridine ring.

Key expected fragmentation events include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the N-methoxy-N-methylamino group or parts thereof.

Cleavage of the N-O bond, resulting in the loss of a methoxy (B1213986) radical (•OCH3).

Loss of the entire N-methoxy-N-methylamide side chain to yield a 3-fluoropyridinyl cation.

Fragmentation of the pyridine ring itself, which can be initiated by the loss of HCN or other small neutral molecules.

A proposed fragmentation pathway could generate the following characteristic ions:

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Significance |

| 184 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 124 | [M - C2H6NO]+ | Loss of the N-methoxy-N-methyl group. |

| 123 | [M - CH3O• - H•]+ | Loss of the methoxy group and a hydrogen atom. |

| 96 | [C5H3FN]+• | 3-Fluoropyridine (B146971) radical cation, resulting from cleavage of the amide bond. |

| 78 | [C4H3N]+• | Loss of HF from the 3-fluoropyridine fragment. |

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures or Metabolites

For the analysis of this compound in complex matrices, such as in metabolic studies, tandem mass spectrometry (MS/MS) would be the method of choice. This technique provides enhanced specificity and sensitivity by isolating a precursor ion of interest and subjecting it to further fragmentation.

A hypothetical MS/MS experiment would involve:

Precursor Ion Selection: The molecular ion ([M+H]+ at m/z 185 in soft ionization techniques like ESI) would be selected in the first mass analyzer.

Collision-Induced Dissociation (CID): The selected precursor ion would be fragmented in a collision cell.

Product Ion Analysis: The resulting product ions would be analyzed in the second mass analyzer, generating a product ion spectrum that is characteristic of the precursor's structure.

This method would be invaluable for distinguishing the target compound from isomers and for identifying potential metabolites where the core structure is modified. For instance, hydroxylation of the pyridine ring or demethylation of the amide nitrogen would result in predictable mass shifts in both the precursor and product ions.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. ksu.edu.sa These two methods are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. ksu.edu.sa

The IR spectrum of this compound is expected to show characteristic absorption bands for the substituted pyridine ring and the N-methoxy-N-methylamide group.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyridine) |

| 2980-2940 | C-H stretching | Aliphatic (N-CH₃) |

| 1680-1660 | C=O stretching | Amide (Weinreb) |

| 1600-1580 | C=C and C=N stretching | Aromatic Ring |

| 1480-1440 | C-H bending | Aliphatic (N-CH₃) |

| 1250-1200 | C-F stretching | Aryl-Fluoride |

| 1050-1000 | N-O stretching | N-methoxy group |

The strong carbonyl (C=O) stretch is one of the most prominent features of Weinreb amides. The exact position of this band can be influenced by electronic effects from the 3-fluoropyridine ring. The C-F stretching vibration is also a key diagnostic band.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C bonds, which are often weak in the IR spectrum.

Interactive Data Table: Predicted Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyridine) |

| 1610-1590 | Ring breathing mode | Aromatic Ring |

| 1020-1000 | Symmetric ring breathing | Pyridine Ring |

| 850-800 | Ring deformation | Pyridine Ring |

The symmetric "ring breathing" mode of the pyridine ring is typically a strong and sharp band in the Raman spectrum, providing a clear fingerprint for the heterocyclic core.

X-ray Crystallography for Absolute Structure Determination

Should this compound be synthesized and isolated as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. uzh.chlookchem.com This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

The successful growth of a single crystal would allow for the unambiguous confirmation of the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While no specific crystal structure for the title compound exists, data from related structures like nicotinamide (B372718) riboside derivatives and other N-methoxy-N-methylamides demonstrate the power of this technique. uzh.chacs.org

Interactive Data Table: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-F, N-O). |

| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |

| Torsional Angles | Dihedral angles describing the conformation of the molecule, such as the rotation around the C(O)-N bond. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal lattice. |

Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, the principles of crystal engineering can be applied to predict and potentially control its crystallization behavior.

The presence of a polar pyridine ring, a hydrogen bond acceptor in the carbonyl group, and a fluorine atom suggests that the molecule could participate in various intermolecular interactions, including dipole-dipole interactions and potentially weak C-H···O or C-H···F hydrogen bonds. These interactions would govern the packing of the molecules in the crystal lattice.

Crystal engineering studies would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) to identify any different crystalline forms. Single-crystal X-ray diffraction would then be used to determine the precise three-dimensional arrangement of the molecules in each polymorph, revealing the specific intermolecular interactions that stabilize each crystal structure. Understanding the polymorphic landscape is of high importance in the pharmaceutical and materials sciences.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the electronic states and properties of a molecule. nih.gov These methods are crucial for predicting molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. nih.gov For 3-Fluoro-N-methoxy-N-methylisonicotinamide, DFT calculations would focus on how the electron-withdrawing fluorine atom and the nitrogen atom in the pyridine (B92270) ring influence the electronic environment of the Weinreb amide group.

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. emerginginvestigators.org A smaller gap suggests higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential) and blue areas indicating electron-poor regions (positive potential). For this molecule, the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring would be expected to be electron-rich, making them susceptible to electrophilic attack, while the hydrogen atoms and the region around the carbonyl carbon would be electron-poor. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data based on typical values for similar fluorinated aromatic amides to illustrate the expected findings from a DFT analysis.

| Property | Method/Basis Set | Calculated Value | Significance |

| HOMO Energy | B3LYP/6-311G(d,p) | -7.2 eV | Indicates energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.5 eV | Indicates energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. emerginginvestigators.org |

| Dipole Moment | B3LYP/6-311G(d,p) | 3.5 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

The Weinreb amide functional group is specifically designed to react with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, preventing the common issue of over-addition. wikipedia.orgnumberanalytics.com Computational chemistry can model the reaction mechanism of such transformations.

Using DFT, researchers can map the potential energy surface of a reaction involving this compound. This involves calculating the energies of the reactants, products, and any intermediates and transition states. The key to the Weinreb amide's stability is the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack. wikipedia.org This intermediate is stabilized by chelation with the N-methoxy group. Computational models can confirm the stability of this chelated intermediate and calculate the activation energy required to reach the transition state, providing a quantitative measure of the reaction rate.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, key rotational bonds include the one connecting the pyridine ring to the carbonyl group and the N-O bond of the amide.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. mdpi.com This analysis identifies the lowest-energy (most stable) conformation and the energy barriers between different conformers. Intramolecular interactions, such as steric hindrance between the pyridine ring and the N-methyl or N-methoxy groups, or potential weak hydrogen bonds, can be identified and quantified.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and evolution of a molecular system over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular flexibility and interactions with the environment. mdpi.com

The interaction of a molecule with its solvent is critical to its behavior in a real-world chemical or biological system. MD simulations are particularly well-suited for studying solvation. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, chloroform), one can study how the solvent organizes around the solute.

These simulations can calculate the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. They can also reveal specific interactions, such as hydrogen bonding between water and the amide's carbonyl oxygen or the pyridine nitrogen. The polarizable continuum model (PCM) can also be used in conjunction with DFT to understand how a solvent influences the molecule's properties. mdpi.com

Predictive Modeling

Predictive modeling, rooted in computational chemistry, is an indispensable tool for forecasting the chemical behavior and properties of molecules like this compound. This approach allows for the in silico determination of various parameters, which can guide experimental work and provide a deeper understanding of molecular structure and reactivity.

Prediction of Spectroscopic Data (NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict spectroscopic data with a high degree of accuracy.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule's bonds. For this compound, key vibrational modes would include the C-F stretch, the C=O stretch of the amide, and various vibrations of the pyridine ring. Studies on 3-fluoropyridine (B146971) have shown that the C-F stretching frequency is influenced by the ring's π bonding. researchgate.net The computational prediction of anharmonic vibrational frequencies, which are often closer to experimental values, has been successfully applied to various molecules. researchgate.net

Below is an illustrative table of predicted vibrational frequencies for key functional groups, based on typical ranges observed for similar compounds.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Type of Vibration |

| C=O (Amide) | 1680 - 1630 | Stretch |

| C-F (Aromatic) | 1300 - 1100 | Stretch |

| C-N (Amide) | 1400 - 1200 | Stretch |

| Pyridine Ring | 1600 - 1400 | Ring Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Alkyl) | 3000 - 2850 | Stretch |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov While specific QSRR models for this compound are not documented, the methodology can be applied to understand how structural modifications would affect its reactivity.

For a series of isonicotinamide (B137802) derivatives, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant of a reaction or its equilibrium constant. The model would use molecular descriptors calculated from the computational structure of the molecules. These descriptors can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological parameters. The development of such models is crucial for designing new compounds with desired reactivity profiles. researchgate.net

An illustrative QSRR model could take the form of a linear equation:

Reactivity = a * (Descriptor 1) + b * (Descriptor 2) + c

Where 'a' and 'b' are coefficients determined from a regression analysis of a training set of molecules, and 'c' is a constant.

Insights into Regioselectivity and Stereoselectivity

Theoretical investigations are particularly valuable for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, which has multiple potential reaction sites, computational modeling can determine the most likely outcome of a reaction.

Regioselectivity: In reactions such as electrophilic aromatic substitution, the fluorine atom and the N-methoxy-N-methylisonicotinamide group will direct incoming electrophiles to specific positions on the pyridine ring. Computational analysis of the electron density distribution (e.g., through mapping the electrostatic potential) can identify the most nucleophilic sites, thus predicting the regioselectivity. Theoretical studies on the reactions of other heterocyclic systems have successfully predicted regioselective outcomes. nih.govrsc.org For instance, in the synthesis of heterocyclic compounds, computational methods have been used to explain the observed regioselectivity in cyclocondensation reactions. researchgate.net

Stereoselectivity: For reactions that can produce stereoisomers, computational modeling can be used to calculate the energies of the different transition states leading to each isomer. The transition state with the lower activation energy will correspond to the major product, thus predicting the stereochemical outcome. Theoretical studies have been successfully employed to elucidate the stereoselectivity of cycloaddition reactions, for example. nih.gov

Advanced Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

The presence of the N-methoxy-N-methylamide, commonly known as a Weinreb amide, makes 3-Fluoro-N-methoxy-N-methylisonicotinamide a valuable precursor in multi-step synthetic pathways. This functional group is renowned for its stability and its ability to react selectively with a range of nucleophiles to form ketones and, under certain conditions, aldehydes.

The Weinreb amide group in this compound provides a reliable method for the synthesis of ketones. Unlike more reactive carboxylic acid derivatives, Weinreb amides can undergo reaction with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, which prevents the common side reaction of over-addition to form a tertiary alcohol. The subsequent hydrolysis step then yields the desired ketone.

A more recent development in the reactivity of Weinreb amides is their direct conversion to ketones via a nonclassical Wittig reaction. organic-chemistry.org This method utilizes alkylidenetriphenylphosphoranes, offering a milder alternative to highly reactive organometallic reagents and demonstrating high chemoselectivity. organic-chemistry.org The reaction proceeds through an oxaphosphetane intermediate, which then forms an enamine that is hydrolyzed to the final ketone product. organic-chemistry.org

The synthesis of aldehydes from Weinreb amides can be achieved by reduction with a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4), at low temperatures. organic-chemistry.org The stability of the intermediate formed prevents over-reduction to the alcohol, thus allowing for the isolation of the aldehyde product. This controlled reactivity is a significant advantage in multi-step synthesis where precise control over functional group transformations is crucial.

Table 1: Comparison of Reagents for Ketone and Aldehyde Synthesis from Weinreb Amides

| Target Product | Reagent Class | Specific Examples | Key Advantages |

| Ketone | Organometallic Reagents | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | High yield, wide substrate scope |

| Ketone | Phosphoranes (Wittig) | Alkylidenetriphenylphosphoranes | Milder conditions, high chemoselectivity organic-chemistry.org |

| Aldehyde | Hydride Reducing Agents | Diisobutylaluminium hydride (DIBAL-H), Lithium aluminum hydride (LiAlH4) | Controlled reduction, prevents over-reduction to alcohol |

Directing Group in C–H Functionalization

A significant area of modern organic synthesis is the selective functionalization of otherwise inert C-H bonds. The N-methoxy amide group within this compound can act as an effective directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position to the amide. nih.gov This chelation-assisted strategy allows for high regioselectivity in the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

The N-methoxy amide is a versatile directing group for palladium(II)-catalyzed C-H activation. nih.gov The amide can coordinate to the palladium catalyst, positioning it in proximity to the C-H bond at the C-5 position of the pyridine (B92270) ring of this compound. This directed activation enables a variety of transformations, including arylation, alkenylation, and alkynylation of the pyridine core. rsc.org The robustness of the Weinreb amide allows it to tolerate a range of reaction conditions commonly employed in palladium catalysis. rsc.org

Beyond palladium, the N-methoxy amide has been successfully employed as a directing group in reactions catalyzed by other transition metals, such as rhodium(III) and ruthenium(II). nih.gov For instance, rhodium(III) catalysis has enabled C-H olefination reactions directed by N-methoxy amides. nih.gov These alternative metal catalysts can offer complementary reactivity and selectivity to palladium-catalyzed systems, expanding the toolkit for the functionalization of molecules like this compound. The choice of metal catalyst can influence the scope of the reaction and the types of functional groups that can be introduced.

Table 2: Transition Metals in Weinreb Amide-Directed C–H Functionalization

| Transition Metal | Catalyst Type | Typical Transformations | Reference |

| Palladium | Pd(II) | Arylation, Alkenylation, Alkynylation | nih.govrsc.org |

| Rhodium | Rh(III) | Olefination | nih.gov |

| Ruthenium | Ru(II) | Various C-H Functionalizations | nih.gov |

Incorporation into Designed Polymeric Materials

There is no specific information available in the scientific literature to suggest that this compound has been incorporated into designed polymeric materials. The synthesis of polymers typically requires monomers with specific reactive groups that can undergo polymerization reactions. While the pyridine and amide moieties of this compound could potentially be modified to be suitable for polymerization, its primary applications appear to be in the realm of small molecule synthesis as a versatile building block and intermediate.

Role in Catalytic Cycles and Ligand Design

The role of this compound in catalytic cycles and ligand design is not explicitly detailed in current scientific literature. However, by examining the broader class of compounds to which it belongs—Weinreb amides and functionalized pyridines—we can infer its potential applications and understand the principles that would govern its behavior in catalytic systems.

The primary catalytic relevance of molecules like this compound stems from the ability of the Weinreb amide functional group to act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govnih.gov This capability allows for the selective activation and modification of C-H bonds at positions ortho to the amide group, a strategy of significant value in synthetic chemistry for creating complex molecules with high precision. nih.gov

Function as a Directing Group in Catalysis:

The Weinreb amide moiety can coordinate to a transition metal center, bringing the catalyst into close proximity with a specific C-H bond on the pyridine ring. This directed activation enables a variety of chemical transformations that would otherwise be difficult to achieve selectively. Several transition metals are employed for such reactions. nih.govmdpi.com

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H activation. While Weinreb amides are considered weakly coordinating groups, they have been successfully used to direct C-H arylation. nih.gov In some systems, the addition of specialized ligands, such as 3-pyridinesulfonic acid, is crucial to stabilize the cationic palladium intermediates and facilitate the catalytic cycle. mdpi.comnih.gov

Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium and Ruthenium catalysts have been utilized for C-H olefination and oxygenation of aromatic Weinreb amides, respectively. mdpi.comacs.org For instance, ruthenium complexes can catalyze the ortho-hydroxylation of aryl Weinreb amides under mild conditions. acs.org

Iridium (Ir) and Cobalt (Co) Catalysis: Iridium catalysts have been developed for the ortho-iodination of Weinreb amides, which installs a versatile handle for further cross-coupling reactions. mdpi.comacs.org Cobalt has also been explored for similar C-H activation reactions. acs.org

The catalytic cycle for these transformations generally involves an initial ortho-metalation directed by the amide group, followed by the desired functionalization step and subsequent regeneration of the active catalyst.

Potential in Ligand Design:

While the primary role of this compound is as a substrate and directing group, the pyridine nitrogen atom introduces the potential for it to act as a ligand itself. Pyridine and its derivatives are fundamental building blocks in the design of ligands for transition metal catalysts due to their robust coordination properties. nih.gov

In the context of this compound, the nitrogen atom could coordinate to a metal center. However, there are no specific reports of this compound being used as a primary ligand for a catalytic system. Its function is more established as a directing group, where the coordination is temporary and serves to guide a reaction on the molecule itself rather than facilitate a separate catalytic transformation.

Derivatives and Analogues of 3 Fluoro N Methoxy N Methylisonicotinamide

Systematic Structural Modifications

The generation of analogues is a systematic process aimed at fine-tuning the molecule's electronic and steric properties.

The pyridine (B92270) ring of the parent compound can be substituted with a range of functional groups to alter its chemical characteristics. The introduction of other halogens, such as chlorine, or electron-donating groups like alkyl or methoxy (B1213986) groups, can significantly influence the reactivity of the aromatic system and the attached Weinreb amide. For instance, the synthesis of various fluoro, methoxy, and methyl ring-disubstituted aromatic compounds is a well-established practice in organic chemistry, often achieved through methods like the Knoevenagel condensation of appropriately substituted benzaldehydes. chemrxiv.orgchemrxiv.orgresearchgate.net This principle is extended to pyridine chemistry to create a diverse library of analogues. An example of a di-halogenated derivative is 2,6-dichloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide. guidechem.com

The N-methoxy-N-methyl amide, or Weinreb amide, is a versatile functional group known for its ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition. wikipedia.org This reactivity is due to the formation of a stable chelated tetrahedral intermediate. wikipedia.org Modifications to this group involve creating alternative Weinreb amide derivatives. For example, N-tert-butoxy-N-methylamides have been developed as alternative structures. researchgate.netresearchgate.net These modified amides can be synthesized from N-methyl-O-tert-butylhydroxylamine hydrochloride and, like their N-methoxy counterparts, react efficiently with organolithium and Grignard reagents to yield ketones, or can be reduced to aldehydes. researchgate.netresearchgate.net The choice of N-alkyl or N-alkoxy substituent can influence the stability and reactivity profile of the amide.

The position of the fluorine atom on the pyridine ring is critical to the molecule's electronic properties. Analogues where the fluorine is moved from the 3-position to other locations, such as the 2-position, have been synthesized. An example of such an analogue is 2-Fluoro-N-methoxy-N-methylnicotinamide. bldpharm.com The synthesis of specific fluorinated isomers can be challenging. Nucleophilic aromatic substitution to introduce fluorine is particularly difficult at the meta-positions (3- and 5-positions) of the pyridine ring due to the electron-rich nature of the heterocycle. nih.govrsc.org

Synthetic Accessibility and Reactivity Profiles of Analogues

The synthesis of these analogues relies on established methodologies in organic chemistry. Weinreb amides are typically prepared from carboxylic acids or their derivatives, such as acid chlorides or esters, by reacting them with N,O-dimethylhydroxylamine hydrochloride. researchgate.netresearchgate.net Palladium-catalyzed aminocarbonylation represents another route to these amides. researchgate.netresearchgate.net

The key challenge often lies in the synthesis of the substituted pyridine carboxylic acid precursor. Introducing a fluorine atom, especially at the 3-position, can be synthetically demanding. A novel approach involves the direct fluorination of a pyridine N-oxide precursor, which activates the ring for nucleophilic substitution, followed by reduction of the N-oxide. nih.govrsc.org This method has proven effective for producing meta-fluorinated pyridines, which are otherwise difficult to obtain. nih.gov

The reactivity of these analogues is centered on the Weinreb amide group. They are valued as stable intermediates that readily convert to ketones or aldehydes upon reaction with a wide range of nucleophiles, including Grignard reagents, organolithium reagents, and hydrides like lithium aluminum hydride. wikipedia.orgnih.gov An alternative, milder method for converting Weinreb amides to ketones involves a nonclassical Wittig reaction, which avoids the use of harsh organometallic reagents and is compatible with a wider array of functional groups. organic-chemistry.org

Comparative Studies of Reactivity and Synthetic Utility

Comparative studies focus on how structural modifications affect the reactivity and usefulness of the analogues.

Pyridine Ring Substituents: The electronic nature of other substituents on the pyridine ring directly impacts the electrophilicity of the amide carbonyl carbon. Electron-withdrawing groups (like additional halogens) would be expected to increase reactivity towards nucleophiles, while electron-donating groups (like alkyl or methoxy groups) might decrease it.

Weinreb Amide Modification: The utility of modified Weinreb amides, such as N-tert-butoxy-N-methylamides, is compared to the standard N-methoxy-N-methylamide. The choice may be dictated by the need for different stability under specific reaction conditions or to fine-tune the reactivity with certain nucleophiles. researchgate.netresearchgate.net

Fluorine Position: The location of the fluorine atom significantly influences the electronic landscape of the entire molecule. nih.gov Moving the fluorine from the 3-position to the 2- or 4-position would more strongly influence the pyridine ring's electronics through resonance effects, potentially altering the reactivity at the C4-carbonyl group more profoundly than the inductive effects seen from the C3-position. The synthesis of 3-fluorinated pyridines via the N-oxide method is a notable advancement, as these isomers were previously less accessible than their 2- or 4-fluoro counterparts. nih.gov

Interactive Table of 3-Fluoro-N-methoxy-N-methylisonicotinamide Derivatives

| Modification Type | General Structure/Description | Example Compound Name | Key Feature |

| Ring Substitution (Halogen) | Additional halogen atoms on the pyridine ring. | 2,6-dichloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide | Increased electrophilicity of the pyridine ring. |

| Ring Substitution (Alkyl/Alkoxy) | Alkyl or alkoxy groups added to the pyridine ring. | (Hypothetical) 2-Methyl-3-fluoro-N-methoxy-N-methylisonicotinamide | Altered steric and electronic properties. |

| Amide Group Modification | Replacement of the N-methoxy-N-methyl group. | N-tert-butoxy-N-methylisonicotinamide derivatives | Modified stability and reactivity profile of the amide. researchgate.netresearchgate.net |

| Fluorine Position Isomer | Fluorine atom at a different position on the ring. | 2-Fluoro-N-methoxy-N-methylnicotinamide bldpharm.com | Different electronic influence on the pyridine ring and carbonyl group. |

Future Research Directions and Perspectives

Development of Greener Synthetic Pathways

The synthesis of Weinreb amides, including 3-Fluoro-N-methoxy-N-methylisonicotinamide, traditionally relies on coupling reagents that can generate significant waste. wenxuecity.comwikipedia.org Future research is increasingly focused on developing more environmentally friendly, or "greener," synthetic methods.

A primary goal is to move away from stoichiometric coupling agents toward catalytic processes. For instance, the direct synthesis of amides from alcohols and amines catalyzed by ruthenium N-heterocyclic carbene complexes, which liberates only dihydrogen as a byproduct, represents a significant advancement. nih.gov Applying such catalytic systems to the formation of this compound from 3-fluoroisonicotinic acid derivatives and N,O-dimethylhydroxylamine could drastically reduce waste and improve atom economy.

Another promising area is the exploration of enzymatic catalysis. Lipases and other enzymes are capable of forming amide bonds under mild conditions, often in aqueous solutions, thereby avoiding harsh solvents and reagents. nih.gov Research into identifying or engineering an enzyme that can efficiently handle fluorinated pyridine (B92270) substrates would be a significant breakthrough for sustainable production. nih.gov The use of recyclable reagents, such as a recently developed 2-fluoropyridine (B1216828) derivative designed for easy recovery and reuse, also provides a model for creating more sustainable synthetic cycles. nih.gov

| Synthesis Approach | Traditional Method | Greener Alternative | Potential Benefit |

| Reagents | Stoichiometric coupling agents (e.g., carbodiimides) wikipedia.org | Catalytic (e.g., Ru-based catalysts) nih.gov or Enzymatic (e.g., Lipases) nih.gov | Reduced waste, higher atom economy, milder conditions. |

| Solvents | Anhydrous organic solvents | Aqueous media or recyclable solvents | Reduced environmental impact and improved safety. |

| Byproducts | Urea or phosphine (B1218219) oxide derivatives | Dihydrogen or water | Benign byproducts, easier purification. |

Exploration of Novel Catalytic Transformations

The fluorine atom and the pyridine ring in this compound make it an ideal candidate for advanced catalytic transformations, particularly cross-coupling reactions. These reactions are fundamental in drug discovery for building molecular complexity.

Future research should explore the use of this Weinreb amide in palladium-catalyzed C-H arylation. chemrxiv.org This would allow for the direct coupling of the fluoropyridine core with other aromatic systems without requiring pre-functionalization, offering a more streamlined route to complex biaryl compounds. chemrxiv.org Similarly, investigating Sonogashira cross-coupling reactions could enable the introduction of alkyne functionalities, which are versatile handles for further chemical modification. soton.ac.uk The development of palladium-catalyzed methods for coupling fluoroalkylamines with aryl halides demonstrates the expanding scope of C-N bond formation, a strategy that could be adapted for reactions involving the pyridine nitrogen or other positions on the ring. nih.gov

Furthermore, leveraging the Weinreb amide itself as a precursor for trifluoromethylketones using reagents like TMS-CF3 presents an innovative pathway that avoids over-addition issues common with other methods. rsc.org Adapting such methodologies to the 3-fluoropyridine (B146971) scaffold could yield novel fluorinated ketone derivatives with unique electronic properties.

Computational Design of Enhanced Reactivity or Selectivity

Computational chemistry and in silico design are powerful tools for predicting and understanding chemical reactivity, offering a path to designing derivatives of this compound with tailored properties.

Density Functional Theory (DFT) can be employed to study the electronic structure and predict the regioselectivity of reactions. researchgate.net For example, DFT calculations can model the electrophilic and nucleophilic character of different positions on the fluorinated pyridine ring, guiding the design of more selective catalytic reactions. researchgate.net This approach has been used to understand the mechanisms of C-H arylation and cycloaddition reactions involving fluorinated compounds, providing insights that can accelerate the development of new synthetic methods. chemrxiv.orgresearchgate.net

Molecular docking and pharmacophore modeling can be used to design novel molecules based on the 3-fluoropyridine scaffold for specific biological targets, such as protein kinases. tandfonline.comnih.govnih.gov By computationally screening virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity and selectivity, saving significant time and resources. tandfonline.comnih.gov Such studies have successfully identified potent inhibitors for targets like c-Met kinase and VRK1/VRK2, highlighting the potential of this approach. nih.govacs.orgox.ac.uk

Integration into Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, its synthesis and subsequent transformations can be integrated into automated platforms.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and safety, particularly for exothermic or hazardous reactions. mdpi.comresearchgate.net Continuous flow systems have been successfully used for the hydrogenation of functionalized pyridines and the synthesis of various heterocyclic scaffolds. mdpi.comresearchgate.net An autonomous self-optimizing flow system, which uses algorithms to rapidly identify optimal reaction conditions, has been developed for the synthesis of pyridine-oxazoline (PyOX) ligands, demonstrating the power of combining flow chemistry with machine learning. digitellinc.comrsc.org

Parallel synthesis platforms, which use 96-well plates and automated liquid handlers, can rapidly generate libraries of amide-containing compounds. researchgate.net By developing a robust protocol for the synthesis of this compound and its derivatives in this format, researchers could quickly explore a wide range of building blocks and reaction conditions. researchgate.net The combination of automated electroanalysis with these platforms could also accelerate the study of reaction mechanisms, such as proton-coupled electron transfer (PCET) processes relevant to the pyridine ring's reactivity. acs.org

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Conditions/Parameters | Key Observations |

|---|---|---|

| NMR | 300 MHz, DMSO-d6 | Methoxy protons at 3.4 ppm |

| HPLC-UV | Phosphate buffer:MeOH (6:1), 230 nm | Retention time ~8.2 min |

| EI-MS | VG AutoSpec, 70 eV | [M+H]+ at m/z 198.07 |

Advanced: How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or HPLC retention shifts) require systematic validation:

Cross-Validation: Compare data with structurally similar compounds (e.g., 3-Methoxyisonicotinaldehyde analogs) to identify substituent effects .

Repeat Analysis: Ensure consistent sample preparation (e.g., drying, solvent purity) to exclude artifacts .

Alternative Techniques: Use -NMR to probe fluorine environments or X-ray crystallography for absolute configuration .

Computational Validation: Simulate NMR chemical shifts via DFT (Density Functional Theory) to match experimental data .

Advanced: What reaction mechanisms govern the stability of this compound under varying pH conditions?

Methodological Answer:

The compound’s stability is influenced by:

- Hydrolysis Sensitivity: The amide bond may hydrolyze under acidic/basic conditions. Test stability by incubating in buffers (pH 1–13) and monitoring degradation via HPLC .

- Fluorine Effects: The electron-withdrawing fluorine atom stabilizes the aromatic ring but may increase susceptibility to nucleophilic attack at the carbonyl group.

- Methoxy Group: The methoxy group’s electron-donating nature could counteract hydrolysis; compare with non-methoxy analogs (e.g., 5-Fluoro-2-methoxyisonicotinaldehyde) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes with pyridine-binding pockets). Focus on interactions between the fluorine atom and hydrophobic residues .

QSAR (Quantitative Structure-Activity Relationship): Compare with structurally related compounds (e.g., N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide) to identify activity trends .

ADMET Prediction: Tools like SwissADME can estimate solubility, metabolic stability, and toxicity based on the compound’s logP and topological polar surface area .

Basic: What synthetic intermediates are critical for optimizing the yield of this compound?

Methodological Answer:

Key intermediates include:

- Fluorinated Pyridine Carboxylic Acid: Synthesized via halogen-exchange reactions or directed ortho-metalation.

- N-Methoxy-N-methylamine: Ensure high purity to avoid side products like N-methylated impurities.

Optimization Strategy: - Intermediate Monitoring: Use TLC or LC-MS to track intermediate formation.

- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.